molecular formula C14H9F2N3O2S B2564798 2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 942003-66-9

2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No. B2564798
M. Wt: 321.3
InChI Key: XNIFKSOYSPIKPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines, which includes the compound , involves several steps . The first step is the synthesis of S-alkylated derivatives by the reaction of 6-substituted-2-thiouracils with the appropriate substituted phenacyl halides . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to the corresponding sulfonic acid derivatives occurred . Further, acylation of the 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones afforded amide derivatives .

Scientific Research Applications

Anti-inflammatory and Analgesic Agents

Studies have synthesized novel heterocyclic compounds, including thiazolopyrimidines, demonstrating their potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory activities. These compounds have shown high inhibitory activity on COX-2 selectivity, comparable with standard drugs like sodium diclofenac, highlighting their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Research into thieno[2,3-d]thiazolo[3,2-a]pyrimidin derivatives has uncovered their capacity to act against various bacterial strains, including Bacillus and Escherichia coli, with some compounds showing greater potency than standard drugs. This positions thiazolopyrimidines as promising agents in the fight against microbial infections (Lahsasni et al., 2018).

Anticancer Potential

Several thiazolopyrimidine derivatives have been synthesized and evaluated for their anticancer properties, indicating their potential in therapeutic applications against various cancer types. These compounds have shown promise in preclinical models, warranting further investigation into their mechanism of action and efficacy in cancer treatment (Verma & Verma, 2022).

Antiviral Activities

Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, with some showing significant activity against the H5N1 avian influenza virus. This suggests the potential of thiazolopyrimidine derivatives in developing antiviral therapeutics, especially for highly pathogenic strains of influenza (Hebishy et al., 2020).

Potassium Channel Openers

Research into N-pyridyl and pyrimidine benzamides has identified their role as KCNQ2/Q3 potassium channel openers, with applications in treating epilepsy and pain. This highlights the broader pharmacological potential of thiazolopyrimidine derivatives in modulating ion channels and influencing neurological outcomes (Amato et al., 2011).

Future Directions

Thiazolo[3,2-a]pyrimidines, a class of compounds to which “2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide” belongs, have been found to exhibit a wide range of biological activities . This makes them promising scaffolds for the design of new medicines, including anticancer drugs . In addition, the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . Therefore, there is a potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

2,4-difluoro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O2S/c1-7-11(13(21)19-4-5-22-14(19)17-7)18-12(20)9-3-2-8(15)6-10(9)16/h2-6H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIFKSOYSPIKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

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